3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone ring with a phenyl group and a methyl group attached, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and the development of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a lead compound for drug development.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl- would depend on its specific biological target. Generally, compounds in this family can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone: The parent compound without additional substituents.
4,5-Dihydro-2-methyl-3(2H)-pyridazinone: A similar compound with a different substitution pattern.
6-Phenyl-3(2H)-pyridazinone: Another derivative with a phenyl group.
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-2-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a phenyl group can enhance its interactions with biological targets, potentially leading to unique therapeutic effects.
Properties
CAS No. |
3617-20-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13-11(14)8-7-10(12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
MDLZPFORIWHDMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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